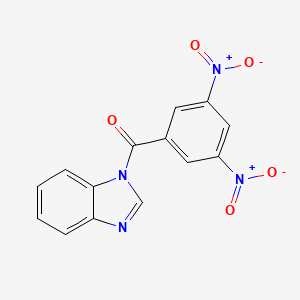
Benzimidazole, 1-(3,5-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 1-(3,5-dinitrophenyl)-: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzimidazole core substituted with a 3,5-dinitrophenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazole, 1-(3,5-dinitrophenyl)- typically involves the cycloaddition of o-phenylenediamine with 3,5-dinitrobenzoic acid in the presence of a catalyst such as ammonium chloride (NH4Cl). This reaction proceeds under mild conditions and yields the desired benzimidazole derivative . The reaction can be monitored using thin-layer chromatography (TLC) and the product can be purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzimidazole, 1-(3,5-dinitrophenyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 1-(3,5-dinitrophenyl)-: can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).
Major Products
The major products formed from these reactions include amino-substituted benzimidazoles, nitroso derivatives, and halogenated benzimidazoles, each with distinct chemical and biological properties.
Scientific Research Applications
Benzimidazole, 1-(3,5-dinitrophenyl)-: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzimidazole, 1-(3,5-dinitrophenyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial nucleic acids and proteins. In cancer research, it may inhibit cell proliferation by targeting specific enzymes or signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Benzimidazole, 1-(3,5-dinitrophenyl)-: can be compared with other benzimidazole derivatives such as:
- 2-(3,5-Dinitrophenyl)benzimidazole
- N-substituted-2-(3,5-dinitrophenyl)benzimidazole
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The unique substitution pattern in Benzimidazole, 1-(3,5-dinitrophenyl)- makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H8N4O5 |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
benzimidazol-1-yl-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C14H8N4O5/c19-14(16-8-15-12-3-1-2-4-13(12)16)9-5-10(17(20)21)7-11(6-9)18(22)23/h1-8H |
InChI Key |
CXWSRSKQYCFVTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















